2,6-Bis(4-chlorophenyl)-4H-pyran-4-one

Description

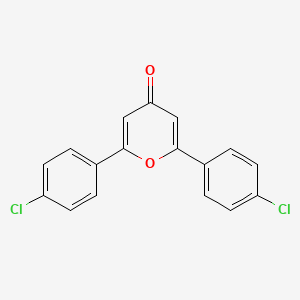

2,6-Bis(4-chlorophenyl)-4H-pyran-4-one is a heterocyclic compound featuring a central pyran-4-one ring substituted with 4-chlorophenyl groups at the 2- and 6-positions.

Properties

CAS No. |

1469-91-6 |

|---|---|

Molecular Formula |

C17H10Cl2O2 |

Molecular Weight |

317.2 g/mol |

IUPAC Name |

2,6-bis(4-chlorophenyl)pyran-4-one |

InChI |

InChI=1S/C17H10Cl2O2/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(21-16)12-3-7-14(19)8-4-12/h1-10H |

InChI Key |

UHCSAGVHHGRIOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C=C(O2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-4H-pyran-4-one typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms on the phenyl rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyran derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2,6-Bis(4-chlorophenyl)-4H-pyran-4-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar 4H-Pyran-4-one Derivatives

Table 1: Key Properties of 2,6-Disubstituted 4H-Pyran-4-one Derivatives

Key Observations:

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase thermal stability and melting points. For example, 3d (201–202°C, 4-Me-C₆H₄) has a higher melting point than 3c (85–87°C, unsubstituted phenyl) due to methyl and ester groups enhancing molecular packing .

- Bulky substituents (e.g., butoxycarbonyl in 3c) reduce melting points by disrupting crystal lattice formation .

Synthetic Yields: Yields vary significantly (54–74%) depending on substituent reactivity and reaction conditions. For instance, 3c and 3f achieved 73% and 74% yields, respectively, under optimized Knoevenagel condensation conditions .

Biological Activity: Pyran-4-ones with aryl substituents exhibit broad bioactivity. The 4-chlorophenyl groups in the target compound may enhance antiviral properties, as seen in structurally related piperidin-4-ones (e.g., BCIP in ).

Research Findings and Implications

- Antiviral Potential: The 4-chlorophenyl groups in this compound may mimic pharmacophores in antiviral agents like BCIP, which showed inhibitory activity against HIV protease in computational studies .

- Structure-Activity Relationships : Electron-withdrawing substituents (Cl, CF₃) enhance binding to biological targets by increasing electrophilicity, while methoxy groups improve bioavailability through solubility modulation .

- Synthetic Challenges : High-yield synthesis of bis-aryl pyran-4-ones requires precise control of reaction conditions, such as base strength (e.g., KOH vs. NaOH) and solvent polarity .

Biological Activity

2,6-Bis(4-chlorophenyl)-4H-pyran-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of this compound features two chlorophenyl groups attached to a pyran ring, which contributes to its chemical reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets within cells. These interactions may inhibit enzymes or disrupt cellular processes, leading to potential therapeutic effects. The chlorophenyl groups can interact with various biological macromolecules, influencing signaling pathways relevant to cancer and microbial resistance.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against a range of pathogens, demonstrating significant inhibition in various assays. Although specific quantitative data is limited, preliminary results suggest that this compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Properties

A significant focus of research on this compound is its potential anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, particularly glioblastoma. For instance, a related compound demonstrated an EC50 value of approximately 20 μM against GL261 glioblastoma cells . The compound's ability to inhibit key kinases involved in oncogenic signaling pathways further supports its potential as an anticancer agent.

Table 1: Anticancer Activity Data

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | GL261 | ~20 | Inhibition of AKT2/PKBβ |

| Compound 4j | GBM6 | ~30 | AKT signaling pathway inhibition |

| Compound 4j | GBM22 | ~30 | AKT signaling pathway inhibition |

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

- Inhibition of Glioma Growth : A study reported that a derivative exhibited potent inhibitory effects on glioma cell lines while showing reduced toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

- Kinase Inhibition : Another study screened various derivatives against multiple kinases and identified significant inhibitory activity against AKT2/PKBβ, a key player in glioma malignancy. The specificity observed suggests potential for therapeutic applications in glioblastoma treatment .

- Antimicrobial Screening : Preliminary antimicrobial assays indicated that the compound could inhibit bacterial growth effectively, warranting further exploration into its utility as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.